MK-2461 (Tepotinib): A Deep Dive into its Mechanism of Action in Gastric Cancer
MK-2461 (Tepotinib): A Deep Dive into its Mechanism of Action in Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MK-2461, also known as tepotinib, a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase, with a specific focus on its application in gastric cancer. This document will delve into the molecular interactions, downstream signaling consequences, and cellular effects of MK-2461, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism: Preferential Inhibition of Activated c-Met
MK-2461 is an ATP-competitive inhibitor that demonstrates a unique and crucial characteristic: it preferentially binds to the activated, phosphorylated form of the c-Met receptor.[1] This selectivity is significant, as aberrant c-Met activation, often driven by gene amplification or mutation, is a key oncogenic driver in a subset of gastric cancers.[2] BIAcore studies have shown that MK-2461 binds to phosphorylated c-Met with approximately six-fold tighter affinity than to its unphosphorylated counterpart.[1]
This preferential inhibition leads to the effective suppression of c-Met signaling. Specifically, MK-2461 potently inhibits the phosphorylation of tyrosine residues in the juxtamembrane domain (Y1003) and the C-terminal docking site (Y1349 and Y1365) of c-Met.[2] These sites are critical for the recruitment and activation of downstream signaling adaptors. Notably, MK-2461 is significantly less potent at inhibiting the autophosphorylation of the c-Met activation loop, further highlighting its distinct mechanism.[1]
Downstream Signaling Attenuation
By inhibiting c-Met phosphorylation, MK-2461 effectively blocks the activation of major downstream oncogenic signaling pathways that are crucial for tumor cell proliferation, survival, and invasion. The primary pathways affected are:
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PI3K/AKT Pathway: Inhibition of c-Met prevents the recruitment and activation of the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to reduced production of PIP3 and subsequent decreased activation of AKT.[1][3] This results in decreased cell survival and proliferation.
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RAS/MAPK Pathway: MK-2461-mediated c-Met inhibition blocks the activation of the Grb2/SOS complex, which is responsible for activating RAS. This, in turn, suppresses the downstream phosphorylation cascade of RAF, MEK, and ERK (MAPK).[1][4] The net effect is a reduction in cell proliferation and survival.
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Wnt/β-catenin Pathway: Tepotinib has been shown to inhibit Wnt/β-catenin signaling in c-MET-positive gastric cancer cells. This is achieved by decreasing the expression of β-catenin and c-MYC, key components of this pathway.[5][6]
The following diagram illustrates the signaling cascade targeted by MK-2461:
Cellular and Phenotypic Consequences in Gastric Cancer
The inhibition of these critical signaling pathways by MK-2461 translates into several key anti-tumor effects in gastric cancer cells, particularly those with MET amplification:
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Inhibition of Cell Proliferation and Viability: MK-2461 demonstrates potent dose-dependent growth inhibition in MET-amplified gastric cancer cell lines.[7]
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Induction of Apoptosis: Treatment with tepotinib leads to the induction of apoptotic cell death in c-MET-amplified gastric cancer cells.[6]
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Suppression of Epithelial-Mesenchymal Transition (EMT): A crucial aspect of MK-2461's mechanism is its ability to reverse the EMT process, which is associated with tumor invasion and metastasis.[5][6] Tepotinib treatment leads to:
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Inhibition of Cell Migration and Invasion: By suppressing c-Met signaling and reversing EMT, MK-2461 effectively inhibits the migratory and invasive potential of gastric cancer cells.[1]
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Suppression of Tubulogenesis: In cell culture, MK-2461 inhibits hepatocyte growth factor (HGF)/c-Met-dependent tubulogenesis, a process analogous to angiogenesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of MK-2461 in gastric cancer models.
Table 1: In Vitro Inhibitory Activity of MK-2461
| Cell Line | MET Status | IC50 (nmol/L) | Reference |
| SNU-620 | Amplified | 9 | [8] |
| MKN-45 | Amplified | 7 | [8] |
| KATO III | Amplified | - | [5][6][7] |
| GTL-16 | Amplified | - | [2] |
| SNU-5 | Amplified | - | [2] |
| SNU-16 | Amplified | - | [2][8] |
| MKN-28 | Reduced | No effect | [6][7] |
| AGS | Reduced | No effect | [6][7] |
| MKN74 | Non-amplified | - | [2] |
| SNU-1 | Non-amplified | - | [2][8] |
Table 2: In Vivo Efficacy of MK-2461 in a Gastric Cancer Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Murine xenograft (c-Met-dependent gastric cancer) | MK-2461 (oral) | 100 mg/kg twice daily | Effective suppression of c-Met signaling and tumor growth | [1] |
| MKN45 xenograft mice | Tepotinib (oral gavage) | 10 mg/kg/day | Significant reduction in tumor volumes and increased necrosis | [7] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of MK-2461.
Cell Viability Assay (MTS Assay)
Objective: To determine the dose-dependent effect of MK-2461 on the viability of gastric cancer cell lines.
Protocol:
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Seed gastric cancer cells (e.g., SNU-620, MKN-45, KATO III, MKN-28, AGS) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of MK-2461 (tepotinib) or DMSO (vehicle control) for 72 hours.
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Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to each well.
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Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of MK-2461 that causes 50% inhibition of cell growth.
Western Blot Analysis
Objective: To assess the effect of MK-2461 on the phosphorylation status of c-Met and downstream signaling proteins.
Protocol:
-
Culture gastric cancer cells to 70-80% confluency and then serum-starve for 24 hours.
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Treat the cells with specified concentrations of MK-2461 for a designated time (e.g., 2 hours).
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For ligand-induced activation, stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for a short period (e.g., 10 minutes).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA protein assay kit.
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies include those against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK, β-catenin, c-Myc, and β-actin (as a loading control).
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines the general workflow for Western blot analysis:
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of MK-2461 in a living organism.
Protocol:
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Subcutaneously inject a suspension of human gastric cancer cells (e.g., MKN-45) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer MK-2461 (tepotinib) orally at a specified dose and schedule (e.g., 10 mg/kg/day). The control group receives the vehicle.
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Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (length x width²)/2.
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Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for markers like E-cadherin and phospho-c-Met).
Multi-Targeted Activity
It is important to note that while MK-2461 is a potent c-Met inhibitor, it also exhibits significant inhibitory activity against other receptor tyrosine kinases, including the Fibroblast Growth Factor Receptor (FGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][9] This multi-targeted nature may contribute to its overall anti-tumor efficacy, particularly in tumors that may have co-activation of these signaling pathways. The sensitivity of some tumor cell lines to MK-2461 has been correlated with genomic amplification of either MET or FGFR2.[1]
Conclusion
MK-2461 (tepotinib) is a highly effective inhibitor of the c-Met receptor tyrosine kinase with a well-defined mechanism of action in gastric cancer. Its preferential binding to the activated form of c-Met leads to the potent and selective blockade of downstream signaling pathways crucial for tumor growth, survival, and invasion. The ability of MK-2461 to reverse the epithelial-mesenchymal transition further underscores its therapeutic potential. The preclinical data strongly support the clinical development of MK-2461 as a targeted therapy for patients with MET-amplified gastric cancer. Further research and clinical trials are warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted agent.
References
- 1. MK-2461, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical significance of MET in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of MAPK pathway in gastric cancer: unveiling molecular crosstalk and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tepotinib Inhibits the Epithelial–Mesenchymal Transition and Tumor Growth of Gastric Cancers by Increasing GSK3β, E-Cadherin, and Mucin 5AC and 6 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tepotinib Inhibits the Epithelial-Mesenchymal Transition and Tumor Growth of Gastric Cancers by Increasing GSK3β, E-Cadherin, and Mucin 5AC and 6 Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tepotinib inhibits the epithelial-mesenchymal transition and tumor growth of gastric cancers via increasing GSK3β, ECAD, MUC5AC, and MUC6. - ASCO [asco.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
